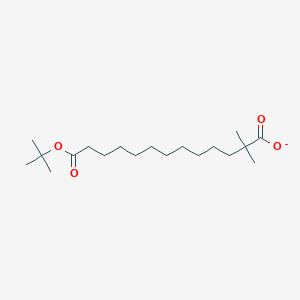
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butoxy group, which is a common protecting group in organic synthesis, and a dimethyl-oxotridecanoate backbone, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate typically involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the scalability and reproducibility of the synthesis, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of polymers, coatings, and specialty chemicals
Mechanism of Action
The mechanism of action of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, preventing unwanted side reactions during synthesis. The compound’s ester functionality allows it to participate in esterification and transesterification reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxy-2,2-dimethyl-3-oxopropanoic acid: This compound shares a similar tert-butoxy group and dimethyl structure but differs in its shorter carbon chain.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis.
Uniqueness
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and functionalities .
Properties
CAS No. |
85228-93-9 |
|---|---|
Molecular Formula |
C19H35O4- |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2,2-dimethyl-13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(2,3)23-16(20)14-12-10-8-6-7-9-11-13-15-19(4,5)17(21)22/h6-15H2,1-5H3,(H,21,22)/p-1 |
InChI Key |
YSYRUJQTAPSNER-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(C)(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















